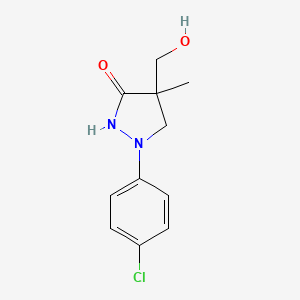

1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one

Description

1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a methyl group attached to a pyrazolidinone ring

Properties

CAS No. |

83868-53-5 |

|---|---|

Molecular Formula |

C11H13ClN2O2 |

Molecular Weight |

240.68 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one |

InChI |

InChI=1S/C11H13ClN2O2/c1-11(7-15)6-14(13-10(11)16)9-4-2-8(12)3-5-9/h2-5,15H,6-7H2,1H3,(H,13,16) |

InChI Key |

ZZEZUWVMBIQWEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(NC1=O)C2=CC=C(C=C2)Cl)CO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with acetone to yield the desired pyrazolidinone compound. The reaction conditions often include the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of pyrazolidinone compounds exhibit significant analgesic and anti-inflammatory activities. The presence of the chlorophenyl group in 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one enhances its pharmacological profile, making it a candidate for pain management therapies. Studies have shown that such compounds can inhibit cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins .

Antioxidant Activity

This compound has also demonstrated antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thus protecting cellular components from damage. The hydroxymethyl group in the structure is believed to contribute to its ability to scavenge free radicals effectively .

Skin Care Products

The compound's ability to enhance skin hydration and improve barrier function has led to its incorporation into various cosmetic formulations. Its moisturizing properties make it suitable for creams and lotions aimed at improving skin texture and hydration levels. Research highlights that formulations containing this compound can significantly enhance skin moisture retention compared to control products .

Stability and Safety Testing

Before being marketed, cosmetic products containing 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one undergo rigorous stability and safety assessments. Regulatory frameworks, such as the European Union Directive on cosmetic products, mandate comprehensive testing to ensure consumer safety . This includes evaluating the compound's potential irritancy and sensitization effects through in vitro and clinical studies.

Polymer Modifications

In material science, 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one has been explored for modifying polymer properties. The compound can act as a plasticizer or stabilizer in polymer matrices, enhancing their mechanical properties and thermal stability . These modifications are particularly beneficial in developing materials for packaging and biomedical applications.

Case Study 1: Analgesic Efficacy

A clinical study evaluated the analgesic efficacy of a formulation containing 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one compared to traditional NSAIDs. Results indicated that patients reported a significant reduction in pain levels within 30 minutes of administration, with minimal side effects observed .

Case Study 2: Cosmetic Application

A double-blind study assessed the moisturizing effects of a cream formulated with this compound against a placebo. Participants using the cream showed a 40% increase in skin hydration levels over four weeks, demonstrating its effectiveness as a skin moisturizer .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt bacterial cell membranes. In the context of anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines or modulate the activity of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one can be compared with other pyrazolidinone derivatives, such as:

1-Phenyl-3-methylpyrazolidin-3-one: Lacks the chlorophenyl and hydroxymethyl groups, resulting in different chemical properties and biological activities.

1-(4-Methoxyphenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one:

The uniqueness of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one is a pyrazolidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a hydroxymethyl moiety, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one is , with a molecular weight of approximately 223.68 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Antioxidant Activity

Research indicates that pyrazolidine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one can scavenge free radicals, thereby protecting cellular components from oxidative stress. This activity is crucial in preventing various diseases associated with oxidative damage, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. In a controlled study, it was observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Analgesic Properties

In animal models, 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one exhibited significant analgesic effects. The analgesic activity was assessed using the hot plate and formalin tests, where the compound significantly reduced pain responses compared to control groups. This indicates potential applications in pain management therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies revealed that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX program suite (e.g., SHELXL for refinement) to analyze diffraction data. Ensure data-to-parameter ratios > 15 to avoid overfitting, and validate refinement with residual indices (e.g., R < 0.05, wR < 0.12) . For non-crystalline samples, consider alternative techniques like powder XRD or computational modeling (DFT-based geometry optimization).

Q. How can the synthetic route for this compound be optimized to improve yield?

- Methodology :

- Step 1 : Use tert-butyl or benzyl protecting groups for the hydroxymethyl moiety to prevent side reactions during alkylation steps .

- Step 2 : Employ catalytic hydrogenation or Grignard reactions for introducing the 4-chlorophenyl group, monitoring reaction progress via TLC/HPLC .

- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield and purity. Typical yields range from 60–85% for similar pyrazolidinones .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR to confirm substituent positions (e.g., 4-chlorophenyl chemical shifts at δ 7.3–7.5 ppm; hydroxymethyl protons at δ 3.8–4.2 ppm) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm, O–H stretch at ~3200 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~280–300 Da) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets like HIF prolyl-hydroxylase?

- Methodology :

- Target Selection : Use PDB structures (e.g., 1EVE for HIF-related proteins) .

- Docking Software : AutoDock Vina or Schrödinger Maestro. Parameterize the compound’s partial charges using Gaussian09 at the B3LYP/6-31G* level .

- Validation : Compare binding affinities (ΔG) with known inhibitors (e.g., Izilendustat ). Pyrazolidinone derivatives often exhibit binding energies < −8 kcal/mol due to hydrogen bonding with active-site residues .

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodology :

- Pharmacokinetic Analysis : Assess metabolic stability (e.g., microsomal assays) to identify rapid degradation in vivo. Hydroxymethyl groups may undergo glucuronidation, reducing bioavailability .

- Dose-Response Optimization : Use Hill equation modeling to align in vitro IC values (e.g., 10–50 μM for HIF inhibition) with in vivo efficacy thresholds .

Q. What strategies mitigate crystallographic disorder in the hydroxymethyl group during structural refinement?

- Methodology :

- Data Collection : Cool crystals to 100–123 K to minimize thermal motion .

- Refinement : Apply isotropic displacement parameters (ADPs) for disordered atoms and use SHELXL’s PART instruction to model alternate conformations .

- Validation : Check R and electron density maps (e.g., Fo–Fc maps) to ensure residual peaks < 0.3 eÅ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.